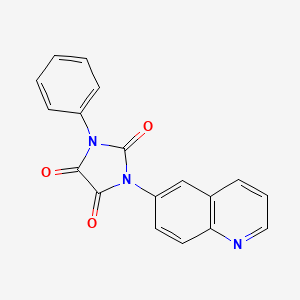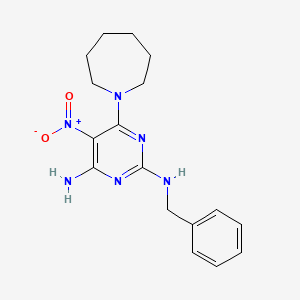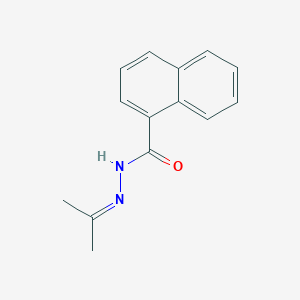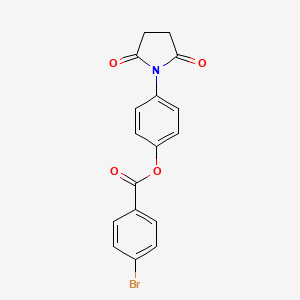
1-Phenyl-3-(quinolin-6-yl)imidazolidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(quinolin-6-yl)imidazolidine-2,4,5-trione is a heterocyclic compound that features an imidazolidine ring fused with a quinoline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both phenyl and quinolinyl groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-Phenyl-3-(quinolin-6-yl)imidazolidine-2,4,5-trione typically involves multi-step reactions. One common synthetic route includes the condensation of quinoline derivatives with phenyl-substituted imidazolidine-2,4,5-trione precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining product quality.
Chemical Reactions Analysis
1-Phenyl-3-(quinolin-6-yl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinolinyl groups, allowing for the introduction of various functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are being investigated for their therapeutic potential in treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(quinolin-6-yl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could result from the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it can interact with various biological macromolecules.
Comparison with Similar Compounds
1-Phenyl-3-(quinolin-6-yl)imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:
1-Phenyl-3-(quinolin-6-yl)imidazolidine-2,4-dione: Lacks one keto group, which may affect its reactivity and biological activity.
1-Phenyl-3-(quinolin-6-yl)imidazolidine-2,5-dione: Similar structure but different substitution pattern, leading to variations in chemical properties.
1-Phenyl-3-(quinolin-6-yl)imidazolidine-4,5-dione: Another structural isomer with distinct reactivity and potential applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H11N3O3 |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1-phenyl-3-quinolin-6-ylimidazolidine-2,4,5-trione |
InChI |
InChI=1S/C18H11N3O3/c22-16-17(23)21(18(24)20(16)13-6-2-1-3-7-13)14-8-9-15-12(11-14)5-4-10-19-15/h1-11H |
InChI Key |
VCBGMTVCSWNUED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=O)N(C2=O)C3=CC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-fluorophenyl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12479941.png)
![3-[(4-bromobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12479950.png)



![N-[3-(3,4-dimethoxyphenyl)-4-oxothiochromen-2-yl]-4-methylbenzamide](/img/structure/B12479966.png)
![2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B12479968.png)
![7-(2-Methylbutan-2-yl)-2-phenyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B12479970.png)
![Ethyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B12479980.png)
![2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylamino)methyl]phenoxy}acetamide](/img/structure/B12479981.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B12479990.png)
![4-(thiophen-3-yl)-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12479998.png)

